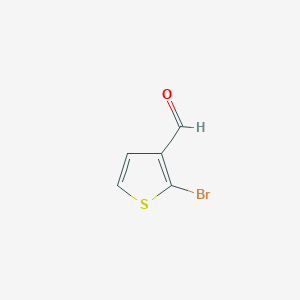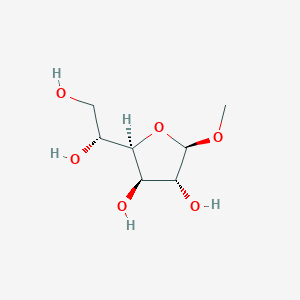
beta-D-Glucofuranoside, methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucofuranoside, methyl, also known as methyl-beta-D-glucopyranoside, is a carbohydrate that has been extensively studied in scientific research. It is a methylated derivative of glucose and is commonly used as a substrate for enzymes such as glucosidases.
Wirkmechanismus
Beta-D-Glucofuranoside, methyl, is a substrate for enzymes such as glucosidases. These enzymes hydrolyze the glycosidic bond between the glucose and methyl groups, releasing glucose and methanol. The mechanism of action of beta-D-Glucofuranoside, methyl, in the development of biosensors involves the immobilization of the compound on a surface and the subsequent binding of glucose to the immobilized compound, resulting in a measurable signal.
Biochemische Und Physiologische Effekte
Beta-D-Glucofuranoside, methyl, has no known biochemical or physiological effects in humans. However, it has been shown to have antimicrobial activity against certain strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using beta-D-Glucofuranoside, methyl, in lab experiments is its availability and low cost. It is also stable and easy to handle. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of beta-D-Glucofuranoside, methyl. One direction is the development of new biosensors for the detection of glucose in biological fluids. Another direction is the study of the antimicrobial activity of beta-D-Glucofuranoside, methyl, and its potential use as an antimicrobial agent. Additionally, the study of carbohydrate-protein interactions using beta-D-Glucofuranoside, methyl, as a model compound could lead to a better understanding of the role of carbohydrates in biological processes.
Synthesemethoden
Beta-D-Glucofuranoside, methyl, can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then methylated to form the final product.
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucofuranoside, methyl, is commonly used as a substrate for enzymes such as glucosidases. It has also been used as a model compound for the study of carbohydrate-protein interactions. In addition, it has been used in the development of biosensors for the detection of glucose in biological fluids.
Eigenschaften
CAS-Nummer |
1824-89-1 |
|---|---|
Produktname |
beta-D-Glucofuranoside, methyl |
Molekularformel |
C7H14O6 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
ZSQBOIUCEISYSW-NYMZXIIRSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Kanonische SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Synonyme |
.beta.-D-Glucofuranoside, methyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




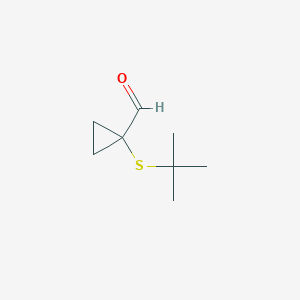
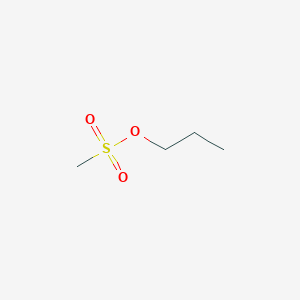
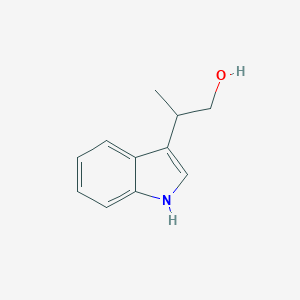
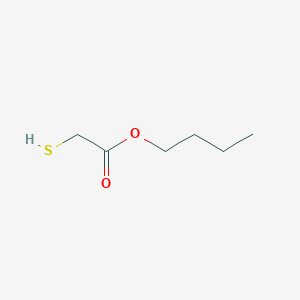

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)
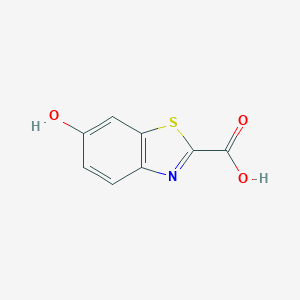
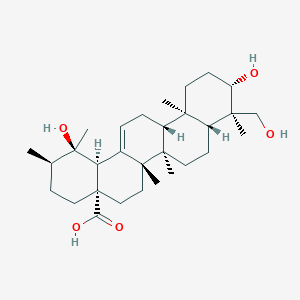

![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)
